molecular formula C9H7BrN2O2 B2864100 5-bromo-7-methyl-1H-indazole-3-carboxylic acid CAS No. 1360962-29-3

5-bromo-7-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B2864100
CAS No.: 1360962-29-3
M. Wt: 255.071
InChI Key: ZDVRSACZEUSLSI-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid (CAS 1360962-29-3) is a brominated indazole derivative with a methyl substituent at the 7-position and a carboxylic acid group at the 3-position. Its molecular formula is C₉H₇BrN₂O₂, and it is commercially available in 95% purity . The bromine atom enhances electrophilicity and may influence binding to hydrophobic pockets in biological targets, while the carboxylic acid group provides hydrogen-bonding capability.

Properties

IUPAC Name

5-bromo-7-methyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVRSACZEUSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360962-29-3
Record name 5-bromo-7-methyl-1H-indazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 7-methyl-1H-indazole-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

    Oxidation: 5-bromo-7-methyl-1H-indazole-3-carboxaldehyde or 5-bromo-7-methyl-1H-indazole-3-carboxylic acid.

    Reduction: 5-bromo-7-methyl-1H-indazole-3-methanol or 5-bromo-7-methyl-1H-indazole-3-aldehyde.

    Substitution: Various 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex indazole derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of inhibitors for enzymes and receptors involved in critical biological pathways.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the development of drugs targeting cancer, inflammation, and infectious diseases. Its ability to inhibit specific protein kinases makes it a valuable candidate for therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the modulation of various signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variants

5-Bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1363380-96-4)
  • Structure : Methyl group at the 1-position instead of 7-position.
  • Molecular Formula : C₉H₇BrN₂O₂ (identical to the target compound).
  • The 7-methyl isomer (target compound) may exhibit better solubility due to reduced steric bulk near the carboxylic acid group.
Chloro-Substituted Analogs
  • 5-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) :
    • Similarity: 0.92 .
    • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine.
  • 6-Chloro-1H-indazole-3-carboxylic acid (CAS 27328-68-3) :
    • Similarity: 0.81 .
    • Substituent Position: Halogen at the 6-position may disrupt electronic conjugation differently than the 5-bromo group.
Fluoro-Substituted Analogs
  • 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1360953-31-6): Molecular Formula: C₈H₄BrFN₂O₂ .

Functional Group Variations

Ester Derivatives
  • Ethyl 1H-indazole-3-carboxylate (CAS 885278-42-2) :
    • Similarity: 0.85 .
    • Impact : The ester group reduces acidity (vs. carboxylic acid), limiting hydrogen-bonding interactions but improving cell permeability.
  • Methyl 6-bromo-1H-indazole-3-carboxylate :
    • Similarity: 0.79 .
    • Comparison : The 6-bromo substitution may lead to distinct steric and electronic effects compared to the 5-bromo isomer.
Amide Derivatives
  • 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b): Structure: Indole core with bromo, fluoro, and carboxamide groups . Key Difference: The carboxamide group introduces hydrogen-bond acceptors/donors but lacks the ionizable carboxylic acid moiety, altering pharmacokinetic properties.

Heterocyclic Variations (Indazole vs. Indole)

5-Bromo-1H-indole-3-carboxylic acid (CAS 10406-06-1) :
  • Similarity: 1.00 (for indole-based analogs) .
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9) :
  • Structure : Brominated indole with an imidazole substituent .
  • Comparison : The imidazole group introduces basicity and metal-coordination capacity, which are absent in the target indazole-carboxylic acid.

Biological Activity

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2 and a molecular weight of approximately 255.07 g/mol. The compound features a bromine atom at the fifth position and a methyl group at the seventh position of the indazole ring, along with a carboxylic acid functional group at the third position. This unique structure contributes to its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit various kinases, including chk1, chk2, and h-sgk, which are crucial for cell cycle regulation and apoptosis . The compound's ability to modulate these pathways suggests potential applications in cancer therapy and other diseases characterized by dysregulated cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells. The IC50 values for these activities range from 6.43 to 27.48 μM, indicating promising efficacy compared to standard chemotherapeutics .

Antiviral and Antimicrobial Effects

Indazole derivatives, including this compound, have shown potential antiviral and antimicrobial properties. These effects are attributed to their interactions with viral enzymes and bacterial targets, which can disrupt essential biological processes .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The specific mechanisms involved remain under investigation but may involve modulation of oxidative stress pathways .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural SimilarityUnique Features
6-Bromo-1H-indazole-3-carboxylic acid0.99Bromine at the sixth position
4-Bromo-1H-indazole-3-carboxylic acid0.94Bromine at the fourth position
Methyl 5-bromo-1H-indazole-3-carboxylate0.93Methyl ester form
Ethyl 5-bromo-1H-indazole-3-carboxylate0.91Ethyl ester form
5-Methyl-1H-indazole-3-carboxylic acid0.88Methyl substitution at the fifth position

The unique positioning of substituents on the indazole ring significantly influences the biological activity and chemical reactivity of these compounds .

Study on Antiproliferative Activity

In a detailed study published in MDPI, several derivatives of indazole were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The findings indicated that certain modifications to the indazole structure enhanced binding affinity to target kinases, leading to lower IC50 values in cellular assays .

Clinical Implications

Another study highlighted the potential of indazole derivatives in clinical settings for treating BRAFV600-mutant melanoma, showcasing their well-tolerated profiles in patients at therapeutic doses . These findings underscore the relevance of ongoing research into the pharmacological applications of compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-7-methyl-1H-indazole-3-carboxylic acid, and what critical parameters influence yield?

A common approach involves formylation and cyclization of substituted indazole precursors. For example, refluxing 3-formyl-indazole derivatives with brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled pH (sodium acetate buffer) can introduce the bromo and methyl groups. Reaction time (3–5 hours) and stoichiometric excess of brominating agents (10–15%) are critical for maximizing yield . Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity . For brominated indazoles, maintaining anhydrous conditions prevents side reactions like hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR : The methyl group at position 7 appears as a singlet near δ 2.5 ppm (¹H NMR), while the aromatic protons show distinct splitting patterns due to bromine’s deshielding effect. The carboxylic acid proton (if present) is typically absent in DMSO-d₆ due to exchange broadening .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight of 241.04 g/mol (C₈H₅BrN₂O₂). Fragmentation patterns often include loss of CO₂ (44 Da) and Br (80 Da) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>95%) .

Q. What crystallization conditions are optimal for X-ray diffraction studies of brominated indazole derivatives?

Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 4°C yields suitable single crystals. SHELXL is preferred for refining crystallographic data due to its robustness in handling heavy atoms like bromine. Key parameters include:

  • Resolution: <1.0 Å for accurate bromine position determination.
  • Twin refinement: Required if twinning is observed (common in brominated systems) .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved to confirm the compound’s structure?

Contradictions often arise from tautomerism (e.g., 1H vs. 2H-indazole forms) or residual solvents. Strategies include:

  • Variable Temperature NMR : Resolve tautomeric equilibria by acquiring spectra at 25°C and −40°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (Monoisotopic: 239.95344 Da) to rule out isotopic interference .
  • 2D NMR (COSY, HSQC) : Correlate aromatic protons to differentiate between positional isomers (e.g., 5-bromo vs. 7-bromo substitution) .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Bioisosteric Replacement : Substitute the carboxylic acid group with esters or amides to modulate bioavailability .
  • Halogen Scanning : Replace bromine with fluorine or chlorine to evaluate electronic effects on target binding .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or PDEs, leveraging the indazole core’s planar rigidity .

Q. What computational methods are suitable for predicting the reactivity or interactions of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites (e.g., para to the methyl group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to study aggregation tendencies.
  • ADMET Prediction : Tools like SwissADME assess logP (∼2.1) and permeability, critical for pharmacokinetic profiling .

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